molecular formula C7H6F3N3O B13006669 N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide

N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide

Cat. No.: B13006669
M. Wt: 205.14 g/mol
InChI Key: KMZFAYCBBHZAPN-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide is a high-purity compound with a molecular weight of 205.14 g/mol and the chemical formula C7H6F3N3O . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable chemical in various research and industrial applications.

Chemical Reactions Analysis

N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . The exact pathways and molecular targets depend on the specific application and context of its use.

Biological Activity

N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular properties. This article reviews the biological activity of this compound, presenting data on its efficacy against Mycobacterium tuberculosis, mechanisms of action, and cytotoxicity profiles, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a trifluoromethyl group, which enhances lipophilicity and biological activity. Its structure can be represented as follows:

  • Chemical Formula : C8_{8}H7_{7}F3_{3}N4_{4}O
  • Molecular Weight : 232.16 g/mol

The compound exhibits its biological activity primarily through:

  • Inhibition of Mycobacterium tuberculosis : Research indicates that derivatives with a trifluoromethyl group show significant inhibitory effects against M. tuberculosis, with minimum inhibitory concentrations (MICs) often below 5 µM .
  • Cytokine Production : It has been shown to induce host inflammatory cytokine production, contributing to its antibacterial effects .
  • Proteolytic Activity : The compound's activity may also involve proteolytic mechanisms that enhance antimicrobial peptide generation from host proteins, aiding in competitive inhibition against other microorganisms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound MIC (µM) IC50 (µM) Selectivity Index Activity Against
This compound4.9>100>20M. tuberculosis
Derivative A3.58022.86Gram-positive bacteria
Derivative B10505Yeast

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

  • Anti-Tubercular Activity : A study demonstrated that compounds from the trifluoromethyl pyrimidinone series exhibited rapid bactericidal activity against M. tuberculosis with significant log kills within a short period . The most promising derivative showed an MIC of 4.9 µM without cytotoxic effects on HepG2 cells (IC50 > 100 µM).
  • Cytotoxicity Evaluation : The cytotoxicity profile was assessed using various eukaryotic cell lines, revealing that while some derivatives showed low selectivity, others maintained non-cytotoxic properties alongside potent anti-tubercular activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that substitution patterns significantly affect biological activity; specifically, the presence of a trifluoromethyl group at the 6-position was found to be favorable for anti-tubercular activity while maintaining acceptable toxicity levels .

Properties

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

N'-hydroxy-2-(trifluoromethyl)pyridine-4-carboximidamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-4(1-2-12-5)6(11)13-14/h1-3,14H,(H2,11,13)

InChI Key

KMZFAYCBBHZAPN-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C=C1/C(=N/O)/N)C(F)(F)F

Canonical SMILES

C1=CN=C(C=C1C(=NO)N)C(F)(F)F

Origin of Product

United States

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